(R)-2-(1-Aminoethyl)thiazole-5-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Synthesis Chiral Intermediate Sourcing

(R)-2-(1-Aminoethyl)thiazole-5-carboxylic acid is a chiral, heterocyclic small molecule building block belonging to the 1,3‑thiazole‑5‑carboxylic acid class. Its structure features a thiazole ring substituted at the 2‑position with a chiral (R)-1-aminoethyl group and at the 5‑position with a carboxylic acid function.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
Cat. No. B12951364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(1-Aminoethyl)thiazole-5-carboxylic acid
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(S1)C(=O)O)N
InChIInChI=1S/C6H8N2O2S/c1-3(7)5-8-2-4(11-5)6(9)10/h2-3H,7H2,1H3,(H,9,10)/t3-/m1/s1
InChIKeyZXTOHPCVEPZUIA-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(1-Aminoethyl)thiazole-5-carboxylic Acid: Chiral Thiazole Building Block for Kinase-Targeted Drug Synthesis


(R)-2-(1-Aminoethyl)thiazole-5-carboxylic acid is a chiral, heterocyclic small molecule building block belonging to the 1,3‑thiazole‑5‑carboxylic acid class [1]. Its structure features a thiazole ring substituted at the 2‑position with a chiral (R)-1-aminoethyl group and at the 5‑position with a carboxylic acid function. This bifunctional, enantioenriched scaffold is primarily valued as a key intermediate in the convergent synthesis of targeted kinase inhibitors, most notably the clinically approved pan‑RAF inhibitor tovorafenib (TAK‑580) [2]. The (R)‑configuration at the α‑aminoethyl stereocenter is a critical structural determinant for the biological activity of the final drug substance.

The (R)-Enantiomer Requirement: Why Racemic or (S)-2-(1-Aminoethyl)thiazole-5-carboxylic Acid Cannot Serve as Drop‑in Replacements


This compound is not a generic thiazole. Its utility hinges on the precise (R)-stereochemistry; the (S)-enantiomer, racemic mixtures, or achiral 2‑aminothiazole‑5‑carboxylates are structurally and functionally distinct. The clinical kinase inhibitor tovorafenib (TAK-580) is formally derived by condensing *exclusively* the (R)-configured building block 2-[(1R)-1-aminoethyl]-1,3-thiazole-5-carboxylic acid with two other fragments [1]. Substitution with the (S)-enantiomer would invert the configuration at the key stereocenter of the drug, predictably yielding a diastereomer with altered target binding, pharmacokinetics, and safety profile. Furthermore, the class of 1,3-thiazole-5-carboxylic acids has been systematically explored as CK2 kinase inhibitors, yielding lead compounds with IC₅₀ values as low as 0.4 μM, demonstrating that minor structural modifications profoundly impact potency [2]. Using an off‑spec stereoisomer or a non‑chiral analog therefore risks complete loss of the desired pharmacological effect.

Quantitative Selection Evidence: (R)-2-(1-Aminoethyl)thiazole-5-carboxylic Acid vs. Closest Analogs


Clinical Provenance: Direct Incorporation into the FDA-Approved Drug Tovorafenib

The strongest differentiator is the compound's role as the mandatory chiral building block for tovorafenib (TAK‑580, Ojemda). According to the authoritative ChEBI database, tovorafenib is defined as a 1,3‑thiazolecarboxamide that is 2‑[(1R)‑1‑aminoethyl]‑1,3‑thiazole‑5‑carboxylic acid in which the carboxy and amino groups undergo formal condensation with two other fragments to give the final drug [1]. This structural definition confirms that the (R)‑configured thiazole‑5‑carboxylic acid core is an inseparable part of the active pharmaceutical ingredient. No racemate, (S)‑enantiomer, or 4‑carboxylic acid regioisomer can produce the identical registered drug substance [1]. The compound is listed as Tovorafenib Impurity 1 when unreacted, further underscoring its direct connection to the drug's synthesis and quality control [2].

Medicinal Chemistry Kinase Inhibitor Synthesis Chiral Intermediate Sourcing

CK2 Kinase Inhibition: Class-Level Potency Benchmark for 1,3-Thiazole-5-carboxylic Acid Derivatives

The 1,3‑thiazole‑5‑carboxylic acid chemotype has been validated as an attractive scaffold for developing ATP‑competitive protein kinase CK2 inhibitors. Virtual screening and in vitro P32 radioactive kinase assays identified several derivatives of 1,3‑thiazole‑5‑carboxylic acid as low‑micromolar CK2 inhibitors, with the most active compound exhibiting an IC₅₀ of 0.4 μM and ligand efficiencies in the range of 0.45–0.56 kcal/mol/non‑hydrogen atom [1]. While these data are derived from structurally related 2‑aryl/alkyl‑4‑methyl‑1,3‑thiazole‑5‑carboxylic acid analogs and not the exact (R)-2-(1-aminoethyl) compound, they establish a quantitative performance baseline for the thiazole‑5‑carboxylic acid family. This positions the (R)-configured aminoethyl variant as a high‑potential early‑stage lead for kinase‑focused medicinal chemistry campaigns.

Protein Kinase CK2 Cancer Inflammation

Regioisomeric Specificity: The 5-Carboxylic Acid Position Is Essential for Tovorafenib, Unlike Natural 4-Carboxylic Acid Analogs

Numerous marine and terrestrial natural products, including bacillamide C and neobacillamide A, contain the 2-(1-aminoethyl)thiazole‑4‑carboxylic acid regioisomer, which derives biosynthetically from alanine [1]. The total synthesis of these natural products confirmed that the (R)‑enantiomer of the 4‑carboxylic acid scaffold originates from D‑alanine, and extensive confusion regarding absolute configuration exists in the literature [1]. Importantly, the clinical kinase inhibitor tovorafenib is built on the 2‑[(1R)‑1‑aminoethyl]‑1,3‑thiazole‑5‑carboxylic acid core [2], not the 4‑carboxylic acid isomer. This regioisomeric distinction is crucial: the 5‑carboxylic acid positions the carboxylate for amide coupling with the pyridin‑2‑amine fragment, whereas the 4‑carboxylic acid isomer would produce a different spatial orientation, likely incompatible with the drug's pharmacophore. Procurement of the 4‑carboxylic acid regioisomer (or its natural product derivatives) cannot substitute for the 5‑carboxylic acid building block in tovorafenib‑oriented synthetic routes.

Natural Product Synthesis Regioisomer Comparison Bacillamide

Chiral Purity and Analytical Traceability: Defined CAS and Chromatographic Identity Versus Undefined Racemate

The (R)-enantiomer is registered under the distinct CAS number 2272625-08-6, separate from the racemic mixture (CAS 1368104-47-5) and the (S)-enantiomer (CAS 2272778-58-0) [1]. This discrete registration facilitates unambiguous procurement and analytical verification. Commercial suppliers offer the (R)-enantiomer at ≥97% purity with QC documentation suitable for pharmaceutical R&D . In contrast, the racemate lacks stereochemical definition and cannot guarantee the enantiomeric excess required for asymmetric synthesis. The (R)-enantiomer's physical and chemical properties (molecular formula C₆H₈N₂O₂S, molecular weight 172.20 g/mol, XLogP3-AA = -2.2) are identical to those of the racemate [1], meaning that only chiral analytical methods (e.g., chiral HPLC, optical rotation) can distinguish them—further emphasizing the need for certified enantiopure material.

Chiral Quality Control Analytical Chemistry Procurement Standards

Physical Property Differential: Hydrophilicity Profile Supports Aqueous Compatibility Over Lipophilic Thiazole Analogs

The computed XLogP3-AA value for (R)-2-(1-aminoethyl)thiazole-5-carboxylic acid is -2.2, indicating substantial hydrophilicity [1]. This contrasts sharply with many other thiazole‑5‑carboxylic acid building blocks bearing larger alkyl or aryl substituents, which generally exhibit higher logP values (e.g., 2‑amino‑4‑ethyl‑1,3‑thiazole‑5‑carboxylic acid has a logP of approximately 0.50) . The hydrogen bond donor count (2) and acceptor count (5), together with a topological polar surface area of 104 Ų, place this compound within favorable drug‑like property space. The high aqueous solubility implied by the negative logP facilitates solution‑phase chemistry and may simplify purification of intermediates in multi‑step syntheses compared to more lipophilic alternatives.

Physicochemical Profiling Drug-Likeness Solubility

High‑Impact Application Scenarios for (R)-2-(1-Aminoethyl)thiazole-5-carboxylic Acid


GMP‑Grade Intermediate for Tovorafenib (TAK‑580) API Manufacturing

This compound is the essential chiral building block for synthesizing tovorafenib, an FDA‑approved pan‑RAF inhibitor for pediatric low‑grade glioma [1]. Contract manufacturing organizations (CMOs) and generic drug developers require the (R)-enantiomer with tight chiral purity specifications to meet ICH Q7 GMP guidelines for active pharmaceutical ingredient (API) starting materials. Substitution with the racemate or (S)-enantiomer would introduce an undesired diastereomer into the final drug substance, violating regulatory quality requirements.

Protein Kinase CK2 Inhibitor Lead Optimization Library Synthesis

Based on the established class‑level activity of 1,3‑thiazole‑5‑carboxylic acid derivatives as CK2 inhibitors (most active IC₅₀ = 0.4 μM) [2], the (R)-2-(1-aminoethyl) scaffold can serve as a versatile starting point for structure‑activity relationship (SAR) expansion. The free amino group allows facile derivatization into amides, sulfonamides, or ureas, while the carboxylic acid enables parallel amide coupling with diverse amines to rapidly generate compound libraries for CK2‑targeted anticancer or anti‑inflammatory programs.

Chiral Pool Intermediate for Asymmetric Synthesis of Thiazole‑Containing Peptidomimetics

The (R)-α‑aminoethyl substituent derived from D‑alanine provides a stereochemically defined handle for incorporation into peptidomimetics or macrocyclic peptides. Unlike the 4‑carboxylic acid regioisomer found in natural products [3], the 5‑carboxylic acid orientation enables distinct conformational constraints that can be exploited in structure‑based drug design for targets beyond RAF kinase.

Analytical Reference Standard for Chiral Purity Method Development

With discrete CAS numbers for the (R)-enantiomer (2272625-08-6), (S)-enantiomer, and racemate [4], this compound is ideally suited as a reference standard for developing and validating chiral HPLC or SFC methods to monitor enantiomeric purity during drug substance manufacturing. Its distinct UV chromophore (thiazole ring) and ionizable amine/carboxylic acid groups facilitate detection across multiple analytical platforms.

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